N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)methanesulfonamide, also known as GSK2831781, is a small molecule inhibitor of the protein kinase B (AKT) pathway. The AKT pathway is involved in various cellular processes such as cell growth, survival, and metabolism, and is often dysregulated in cancer.
Wirkmechanismus
N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)methanesulfonamide inhibits the AKT pathway by binding to the PH domain of AKT, thereby preventing its activation. This leads to a decrease in cell proliferation and an increase in apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)methanesulfonamide include a decrease in cell proliferation, an increase in apoptosis, and inhibition of the AKT pathway. Additionally, it has been shown to enhance the efficacy of other cancer treatments such as chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)methanesulfonamide is its specificity for the AKT pathway, which makes it a potentially effective therapeutic agent for cancer. However, one of the limitations is its solubility, which can make it difficult to administer in vivo.
Zukünftige Richtungen
For N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)methanesulfonamide include further studies on its efficacy in combination with other cancer treatments, as well as studies on its potential use in other diseases such as diabetes and neurodegenerative disorders. Additionally, studies on its pharmacokinetics and toxicity will be important for its clinical development.
Synthesemethoden
The synthesis method of N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)methanesulfonamide involves several steps. The first step is the synthesis of 2-bromo-3-nitropyridine, which is then reacted with 2-aminobenzenesulfonamide to obtain 2-(3-nitro-2-pyridinyl)benzenesulfonamide. This compound is then reduced with palladium on carbon to obtain 2-(3-aminopyridin-2-yl)benzenesulfonamide. The final step involves the reaction of this compound with 2-bromoacetophenone to obtain N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)methanesulfonamide.
Wissenschaftliche Forschungsanwendungen
N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)methanesulfonamide has been extensively studied for its potential therapeutic applications in cancer. It has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo, including breast, lung, and prostate cancer. Additionally, it has been shown to enhance the efficacy of other cancer treatments such as chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c1-20(18,19)16-12-6-4-5-11(9-12)13-10-17-8-3-2-7-14(17)15-13/h2-10,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTCRXABMFMGTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=CN3C=CC=CC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)methanesulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.